molecular formula C9H11BrN2O2S B3597252 5-Bromo-N-morpholinothiophene-2-carboxamide

5-Bromo-N-morpholinothiophene-2-carboxamide

Cat. No.: B3597252
M. Wt: 291.17 g/mol
InChI Key: ZAUSARWGTDUDBN-UHFFFAOYSA-N
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Description

5-Bromo-N-morpholinothiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a bromine atom at the 5-position of the thiophene ring and a morpholine group attached to the carboxamide nitrogen. The morpholine moiety, a six-membered ring containing one nitrogen and one oxygen atom, enhances the compound’s polarity and solubility compared to simpler alkyl-substituted analogs.

Properties

IUPAC Name

5-bromo-N-morpholin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2S/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUSARWGTDUDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-morpholinothiophene-2-carboxamide typically involves the bromination of thiophene-2-carboxamide followed by the introduction of a morpholine ring. One common method involves the following steps:

    Bromination: Thiophene-2-carboxamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 5-position of the thiophene ring.

    Morpholine Introduction: The brominated intermediate is then reacted with morpholine in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-morpholinothiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl derivatives.

Scientific Research Applications

5-Bromo-N-morpholinothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Bromo-N-morpholinothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Findings :

  • Dimethyl analogs exhibit strong anticancer activity, but their lower polarity may limit tissue penetration .

Halogen Substitutions (Br vs. Cl)

Halogen choice affects electronic properties and bioactivity:

Compound Name Halogen Biological Activity Key Features Reference
This compound Br Antimicrobial, Anticancer Enhanced stability and activity
5-Chloro-N,N-dimethylthiophene-2-carboxamide Cl Antimicrobial, Anti-inflammatory Lower potency compared to brominated analogs

Key Findings :

  • Bromine’s larger atomic radius and stronger electron-withdrawing effects improve binding to biological targets compared to chlorine .
  • Chlorinated analogs show moderate anti-inflammatory activity, suggesting bromine’s role in diversifying therapeutic applications .

Thiophene Ring Modifications

Structural changes to the thiophene core or additional functional groups alter activity:

Compound Name Structural Features Biological Activity Key Features Reference
This compound Bromine at 5-position; morpholineamide Antimicrobial, Anticancer Balanced electronic effects
N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide Quinoxaline moiety Not specified Enhanced molecular interactions
5-Bromo-N-[4'-(5-bromothiophene-2-amido)biphenyl]thiophene-2-carboxamide Dual bromothiophene units High reactivity Potential for catalytic applications

Key Findings :

  • Quinoxaline-containing derivatives exhibit unique electronic properties due to fused aromatic systems, enabling interactions with DNA or enzymes .
  • Dual bromine substitutions (e.g., in biphenyl derivatives) increase steric bulk and reactivity, though they may also raise toxicity concerns .

Biological Activity

5-Bromo-N-morpholinothiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrN3O2SC_{10}H_{12}BrN_{3}O_{2}S. Its structure includes a bromine atom, a morpholine ring, and a thiophene moiety, which are critical for its biological interactions.

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of pancreatic lipase, which is crucial for lipid metabolism. This inhibition can lead to reduced fat absorption and weight management .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent against malignancies .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Activity Target IC50 Value Reference
Pancreatic Lipase InhibitionLipid MetabolismNot specified
CytotoxicityMCF-7 Cancer CellsIC50 = 7.17 µM
CytotoxicityA-549 Cancer CellsIC50 = 19.53 µM
VEGFR-2 InhibitionAngiogenesisIC50 = 435 nM

Case Studies

  • Inhibition of Pancreatic Lipase : A study demonstrated that this compound effectively inhibits pancreatic lipase activity, which could be beneficial in obesity management by reducing dietary fat absorption .
  • Anticancer Properties : Research conducted on various derivatives of the compound showed significant anticancer activity against MCF-7 and A-549 cell lines. The derivatives exhibited varying degrees of potency, with some showing enhanced effects due to structural modifications .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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